Losartan Impurity D chemical structure and properties
Losartan Impurity D chemical structure and properties
An In-Depth Technical Guide to Losartan Impurity D
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Losartan, a cornerstone of antihypertensive therapy, is an angiotensin II receptor blocker whose purity is paramount to its safety and efficacy. The landscape of its process-related impurities is complex, and none more so than the entity designated "Losartan Impurity D." A critical examination of scientific literature and pharmacopoeial standards reveals that this designation has been applied to multiple, structurally distinct molecules over time, creating a potential for significant confusion among researchers. This guide provides clarity by establishing that the current, officially recognized Losartan EP Impurity D (and its USP equivalent, Losartan Related Compound A) is 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde .
This document serves as a comprehensive technical resource, moving beyond simple identification to explore the impurity's role as a key synthetic intermediate, its physicochemical properties, robust analytical methodologies for its control, and the applicable regulatory framework. By synthesizing field-proven insights with rigorous scientific data, this guide offers a self-validating system for understanding and managing this critical process-related impurity in Losartan drug substance and product development.
Unraveling the Identity of Losartan Impurity D: A Tale of Three Molecules
The designation "Losartan Impurity D" lacks a single, universally accepted chemical identity across all scientific literature, a fact that necessitates careful clarification. Over time, at least three distinct chemical entities have been associated with this name, leading to potential ambiguity in research and development. The primary source of this confusion stems from evolving analytical findings and differing pharmacopoeial nomenclatures.
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The Current Pharmacopoeial Standard (Losartan EP Impurity D): The most current and authoritative designation, recognized by the European Pharmacopoeia (EP) and as "Related Compound A" by the United States Pharmacopeia (USP), is 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde .[1][2] This molecule is not a degradation product but a pivotal process-related impurity, serving as a key intermediate in numerous Losartan synthesis pathways.[3]
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The Historical "Impurity D" (o-Trityl Losartan): A 2007 research paper identified Impurity D as 2-n-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl)-4-yl]-5-triphenylmethoxy methyl-1H-imidazole .[4] This compound, also known as O-Trityl Losartan, is a process impurity arising from the incomplete deprotection of trityl losartan, a penultimate intermediate in certain synthetic routes.[4][5] It is now designated as Losartan EP Impurity I by some suppliers.[6]
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The Dimeric USP "Related Compound D": To further complicate matters, the USP lists "Losartan Related Compound D" as a large, dimeric structure, chemically distinct from the other two.[7] Its presence as a reference standard requires that analysts remain vigilant to avoid nomenclature-based errors.
For the purposes of this guide and in alignment with current regulatory standards, all subsequent sections will focus on 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde as the definitive Losartan Impurity D.
Table 1: Comparative Identification of "Losartan Impurity D" Variants
| Feature | Losartan EP Impurity D / USP RC A | Historical Impurity D (o-Trityl Losartan) | USP Related Compound D |
|---|---|---|---|
| Chemical Name | 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | 2-n-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl)-4-yl]-5-triphenylmethoxy methyl-1H-imidazole | 5-[4'-({2-Butyl-5-[(5-{4'-[(2-butyl-4-chloro-5-hydroxymethyl-1H-imidazol-1-yl)methyl]biphenyl-2-yl}-1H-tetrazol-1-yl)methyl]-4-chloro-1H-imidazol-1-yl}methyl)biphenyl-2-yl]tetrazol, potassium salt |
| CAS Number | 83857-96-9[1] | 1006062-28-7[6] | 212316-86-4[7] |
| Molecular Formula | C₈H₁₁ClN₂O[1] | C₄₁H₃₇ClN₆O | C₄₄H₄₃Cl₂KN₁₂O[7] |
| Molecular Weight | 186.64 g/mol [1] | 665.23 g/mol | 865.90 g/mol |
| Origin | Key Synthetic Intermediate | Incomplete Deprotection Byproduct[4] | Process-Related Impurity |
Physicochemical Properties of Losartan EP Impurity D
A thorough understanding of the impurity's physical and chemical properties is fundamental for developing effective separation techniques and for predicting its behavior during manufacturing and storage.
Table 2: Key Physicochemical Properties of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | [2] |
| Synonyms | Losartan USP Related Compound A, 2-Butyl-4-chloro-5-formylimidazole | [1][2] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 97-100 °C | [8] |
| Solubility | Soluble in Methanol, DMSO | [1] |
| Storage | 2-8 °C |[1] |
Origin, Formation, and Control
A Process-Related Impurity: The Role of an Intermediate
Contrary to degradation products which form over time, Losartan Impurity D (the carbaldehyde) is a process-related impurity . Its origin lies in the core synthetic strategy for Losartan itself. Many convergent syntheses build the final molecule by first constructing the substituted imidazole ring and then coupling it with the biphenyl tetrazole moiety.
In these pathways, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde is a critical intermediate.[3][9] It is often synthesized and then either:
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Directly alkylated with the biphenyl component, followed by reduction of the aldehyde group to the primary alcohol found in Losartan.[5]
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Reduced first to its corresponding alcohol (2-butyl-4-chloro-1H-imidazole-5-methanol, Losartan EP Impurity A) and then coupled with the biphenyl component.
Therefore, the presence of Losartan Impurity D in the final Active Pharmaceutical Ingredient (API) is a direct result of an incomplete reaction or inefficient purification during these crucial steps. Control of this impurity is achieved not by preventing degradation, but by optimizing the synthetic and purification processes to ensure its complete conversion and removal.
Synthetic Pathway Visualization
The following diagram illustrates a common convergent synthesis for Losartan, highlighting the position of Impurity D as a key intermediate.
Analytical Methodologies for Detection and Quantification
Robust analytical methods are essential for the quality control of Losartan, ensuring that Impurity D is maintained below acceptable limits. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[10][11]
Recommended HPLC-UV Protocol
This protocol is a representative method synthesized from published literature for the quantification of Losartan impurities.[8][11][12] Method validation according to ICH Q2(R1) guidelines is mandatory for implementation in a GMP environment.
Step 1: Instrumentation and Materials
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HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Reference Standards: Losartan Potassium, Losartan Impurity D.
-
Reagents: HPLC-grade water, methanol, acetonitrile, phosphoric acid.
Step 2: Chromatographic Conditions
-
Mobile Phase: Isocratic mixture of water and methanol (60:40 v/v). Note: Gradient methods using acetonitrile and a phosphate buffer are also common and may be required for resolving all potential impurities.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 30 minutes to ensure elution of all components.
Step 3: Standard and Sample Preparation
-
Diluent: Mobile phase (Water:Methanol 60:40).
-
Standard Stock Solution: Accurately weigh and dissolve Losartan Impurity D reference standard in diluent to a concentration of ~10 µg/mL.
-
Working Standard Solution (for LOQ): Further dilute the stock solution to the target limit of quantification (e.g., 0.1 µg/mL, corresponding to 0.05% of a 200 µg/mL sample solution).
-
Sample Solution: Accurately weigh and dissolve the Losartan API or powdered tablets in diluent to a final concentration of ~200 µg/mL. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
Step 4: Analysis and Calculation
-
Inject the diluent (blank), working standard, and sample solutions.
-
Identify the peak for Impurity D in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Impurity D in the sample using the peak area response and an external standard calculation.
Analytical Workflow Visualization
The following diagram outlines a comprehensive workflow for the control of Losartan Impurity D.
Risk Assessment and Regulatory Framework
This guideline provides a framework for setting acceptance criteria based on established thresholds for reporting, identification, and qualification. The qualification process involves gathering and evaluating data to establish the biological safety of an individual impurity.
Table 3: ICH Q3B(R2) Thresholds for Impurities in Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: Adapted from ICH Q3B(R2) Guideline[14]
Causality and Application:
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Reporting Threshold: Any impurity found at or above this level must be reported in a regulatory submission.
-
Identification Threshold: An impurity at or above this level requires structural elucidation. Since Losartan Impurity D is a known intermediate, its structure is already identified.
-
Qualification Threshold: If the impurity level exceeds this threshold, its safety must be justified. This can be done by demonstrating that the level is supported by safety data from clinical or toxicology studies.
For Losartan, with a typical maximum daily dose of 100 mg, the qualification threshold is 0.15%. A drug manufacturer must demonstrate that their process consistently produces Losartan with Impurity D levels below this limit, or provide appropriate safety data to justify a higher limit.
Conclusion
The effective management of Losartan Impurity D is a critical aspect of ensuring the quality and safety of Losartan API and its finished products. This guide has demystified the identity of this impurity, establishing 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde as the current, authoritative structure. By understanding its origin as a key synthetic intermediate—not a degradant—drug development professionals can implement rational control strategies focused on process optimization and purification. The provided analytical methodologies and regulatory insights offer a robust framework for the detection, quantification, and control of this impurity, upholding the principles of scientific integrity and ensuring patient safety.
References
- BenchChem. (2025). Cross-Validation of Analytical Methods for Losartan Impurity 2: A Comparative Guide.
- Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.
- BenchChem. (2025). Application Notes and Protocols: The Role of 1-Methylimidazole in Pharmaceutical Synthesis with a Focus on Losartan.
- Google Patents. (n.d.). US7041832B2 - Processes for preparing losartan and losartan potassium.
- YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
- International Council for Harmonis
- International Council for Harmonisation (ICH). (2006, June 6). Q3B(R2) Guideline.pdf.
- Hertzog, D. L., et al. (2002, October 15).
- U.S. Food and Drug Administration (FDA). (2021, September 29). Q3B(R) Impurities in New Drug Products (Revision 3) August 2006.
- European Medicines Agency (EMA). (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
- Ingenta Connect. (2014, July 19).
- ResearchGate. (2015, August 7). (PDF) An Efficient and Green Synthetic Route to Losartan.
- International Journal of Pharmaceutical Sciences and Research. (2025, April 1). A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM.
- Google Patents. (n.d.). EP1741711A1 - A process for the preparation of losartan derivatives by chlorination and reduction of the respective 1H-imidazole-5-carbaldehydes.
- Griffiths, G. J., et al. (1999, October 29). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. PubMed.
- USP Store. (n.d.).
- Sigma-Aldrich. (n.d.).
- CymitQuimica. (n.d.).
- Allmpus. (n.d.). Losartan EP Impurity D and Losartan USP RC A.
- Reddy, V. V., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry, 19(5), 3789-3796.
- Pharmace Research Labor
- Quick Company. (n.d.). Process For The Preparation Of Carcinogenic Azido Impurities Free Losartan And Salts Thereof.
- SynZeal. (n.d.). Losartan N,O-Ditrityl Impurity.
- Saitraders. (n.d.). Losartan EP Impurity I.
- Google Patents. (n.d.).
- Paraschiv, M., et al. (2022, November 9). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. PMC.
- Pharmaffiliates. (n.d.). Losartan-impurities.
Sources
- 1. allmpus.com [allmpus.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 6. 5.imimg.com [5.imimg.com]
- 7. store.usp.org [store.usp.org]
- 8. jopcr.com [jopcr.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. ijpsr.com [ijpsr.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
